molecular formula C21H18N4O4S B11230144 4-[({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-3-methylbenzoic acid

4-[({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-3-methylbenzoic acid

Cat. No.: B11230144
M. Wt: 422.5 g/mol
InChI Key: OTXVFYSPTXDDCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-{[5-(1-BENZOFURAN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-3-METHYLBENZOIC ACID is a complex organic compound that features a benzofuran ring, a triazole ring, and a benzoic acid moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[5-(1-BENZOFURAN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-3-METHYLBENZOIC ACID typically involves multiple steps, starting with the construction of the benzofuran and triazole rings. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones . The final step involves coupling the benzofuran and triazole intermediates with a benzoic acid derivative using a coupling agent such as EDC.HCl .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction rates and efficiency . Additionally, the use of continuous flow reactors may be considered to scale up the production while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(2-{[5-(1-BENZOFURAN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-3-METHYLBENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

    Substitution: The benzoic acid moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions include quinone derivatives from oxidation, dihydrotriazole derivatives from reduction, and halogenated or nitrated benzoic acid derivatives from substitution reactions.

Scientific Research Applications

4-(2-{[5-(1-BENZOFURAN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-3-METHYLBENZOIC ACID has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-{[5-(1-BENZOFURAN-2-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-3-METHYLBENZOIC ACID is unique due to its combination of benzofuran, triazole, and benzoic acid moieties, which confer a diverse range of biological activities and potential applications. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C21H18N4O4S

Molecular Weight

422.5 g/mol

IUPAC Name

4-[[2-[[5-(1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-methylbenzoic acid

InChI

InChI=1S/C21H18N4O4S/c1-12-9-14(20(27)28)7-8-15(12)22-18(26)11-30-21-24-23-19(25(21)2)17-10-13-5-3-4-6-16(13)29-17/h3-10H,11H2,1-2H3,(H,22,26)(H,27,28)

InChI Key

OTXVFYSPTXDDCM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)NC(=O)CSC2=NN=C(N2C)C3=CC4=CC=CC=C4O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.